N-Ethylmaleamic acid
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Overview
Description
N-Ethylmaleamic acid is a chemical compound with the IUPAC name 4-(ethylamino)-4-oxobut-2-enoic acid. It is classified as a fatty amide and has the molecular formula C6H9NO3 . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
N-Ethylmaleamic acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Ethylmaleamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with reagents such as alkyl halides . Major products formed from these reactions include N-ethylmaleimide and other derivatives, depending on the specific reaction conditions.
Scientific Research Applications
N-Ethylmaleamic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its ability to modulate biological processes. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N-Ethylmaleamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and altering metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their conformation and function . This interaction can result in the modulation of various biochemical pathways, contributing to its diverse range of effects.
Comparison with Similar Compounds
N-Ethylmaleamic acid can be compared with other similar compounds, such as N-methylmaleamic acid and N-ethylmaleimide. While these compounds share structural similarities, this compound is unique in its specific interactions and effects. For example, N-ethylmaleimide is known for its use as a sulfhydryl reagent, while this compound has distinct applications in metabolic studies and enzyme inhibition . Other similar compounds include N-acyl amines, which also contain a fatty acid moiety linked to an amine group through an ester linkage .
Properties
CAS No. |
1902902-71-9 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
InChI Key |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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